molecular formula C13H13N3OS B5525533 N-[2-(HYDROXYMETHYL)PHENYL]-N'-(3-PYRIDYL)THIOUREA

N-[2-(HYDROXYMETHYL)PHENYL]-N'-(3-PYRIDYL)THIOUREA

Cat. No.: B5525533
M. Wt: 259.33 g/mol
InChI Key: SNGKQUWKIDUCSB-UHFFFAOYSA-N
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Description

N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 2-(hydroxymethyl)aniline with 3-pyridyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its thiourea moiety allows it to act as a nucleophile, participating in various chemical reactions that modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridyl)thiourea: Similar in structure but lacks the hydroxymethyl group.

    N-(3-Pyridyl)thiourea: Similar in structure but lacks the hydroxymethyl group.

    N-(2-Hydroxyphenyl)thiourea: Similar in structure but lacks the pyridyl group.

Uniqueness

N-[2-(HYDROXYMETHYL)PHENYL]-N’-(3-PYRIDYL)THIOUREA is unique due to the presence of both hydroxymethyl and pyridyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-9-10-4-1-2-6-12(10)16-13(18)15-11-5-3-7-14-8-11/h1-8,17H,9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGKQUWKIDUCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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